

A Comparative Analysis of C25H30FN3O4 and a Structurally Related Benzofuran-2-Carboxamide Derivative

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Compound of Interest

Compound Name: C25H30FN3O4

Cat. No.: B12623442

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For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the chemical compound **C25H30FN3O4** and a related benzofuran-2-carboxamide derivative, focusing on available efficacy data and experimental methodologies.

The compound **C25H30FN3O4**, chemically identified as 2-(4-fluorophenyl)-N-methyl-6-(2-morpholin-4-ylethylamino)-5-propan-2-yloxy-1-benzofuran-3-carboxamide, is a complex heterocyclic molecule. While its specific biological activity and efficacy have not been extensively reported in publicly available literature, its core structure, a benzofuran-2-carboxamide, is a scaffold of significant interest in medicinal chemistry. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, neuroprotective, and immunomodulatory effects.^{[1][2][3]}

To provide a framework for potential efficacy, this guide compares **C25H30FN3O4** with a studied benzofuran-2-carboxamide derivative, 7-methoxy-N-(2-methylphenyl)benzofuran-2-carboxamide (Compound 1f), which has reported neuroprotective and antioxidant properties.^[2] ^[4]

Quantitative Data Summary

As of the latest literature review, specific quantitative efficacy data for **C25H30FN3O4** is not available. The following table summarizes the reported efficacy of the related compound, 7-methoxy-N-(2-methylphenyl)benzofuran-2-carboxamide (Compound 1f).

Compound	Assay	Endpoint	Result	Reference
C25H30FN3O4	Not Available	Not Available	Not Available	
7-methoxy-N-(2-methylphenyl)benzofuran-2-carboxamide (Compound 1f)	Neuroprotection against NMDA-induced excitotoxicity in primary rat cortical neurons	% Cell Viability	Showed the most potent and efficacious neuroprotective action among the tested derivatives, with its effect being almost comparable to memantine at 30 μ M. [2] [4]	[2] [4]
Inhibition of NMDA-induced Reactive Oxygen Species (ROS) generation	% Inhibition	Exhibited mild to moderate inhibition of ROS production at 100–300 μ M concentrations. [4]	[4]	

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the related compound, 7-methoxy-N-(2-methylphenyl)benzofuran-2-carboxamide (Compound 1f).

Neuroprotection Assay against NMDA-Induced Excitotoxicity

- Cell Culture: Primary cortical neuronal cells were prepared from the cerebral cortices of 17-day-old rat embryos. Cells were plated on poly-L-lysine-coated 48-well plates at a density of 1.5×10^5 cells/well and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

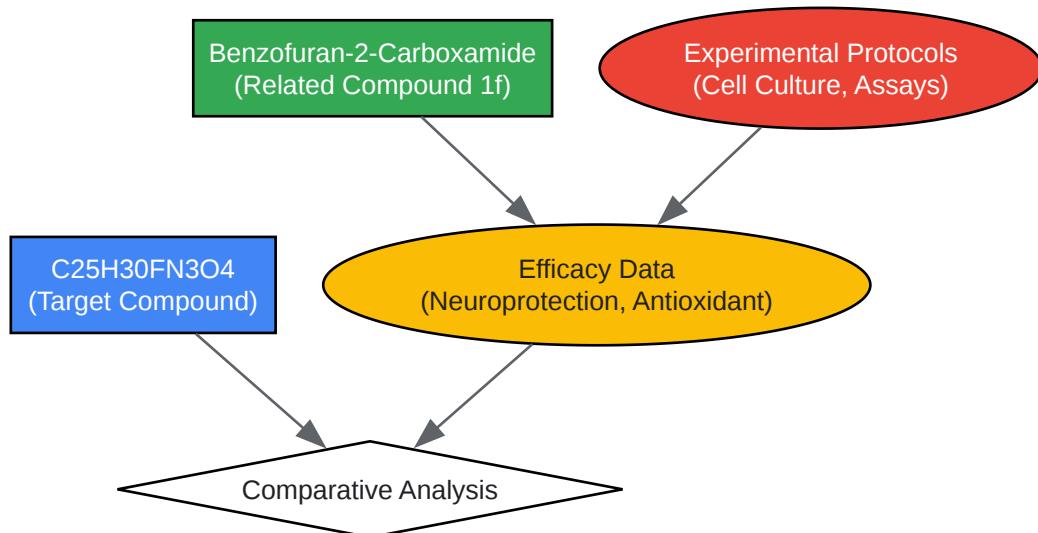
- Treatment: After 7-9 days in culture, neurons were pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, excitotoxicity was induced by treating the cells with 200 μ M N-methyl-D-aspartate (NMDA) for 10 minutes in the presence of the test compounds.
- Viability Assessment: Cell viability was determined 20-24 hours after NMDA treatment using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm using a microplate reader.[4]

Inhibition of NMDA-Induced Reactive Oxygen Species (ROS) Generation

- Cell Culture and Treatment: Primary cortical neurons were cultured as described above. After 7-9 days, cells were treated with the test compounds for 1 hour, followed by the addition of 200 μ M NMDA.
- ROS Measurement: Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA). Following NMDA treatment, cells were incubated with DCF-DA for 30 minutes. The fluorescence intensity was measured at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.[4]

Visualizations

Logical Relationship of Compound Evaluation



[Click to download full resolution via product page](#)Figure 1. Logical flow for the comparative analysis of **C25H30FN3O4**.

Experimental Workflow for Neuroprotection Assay

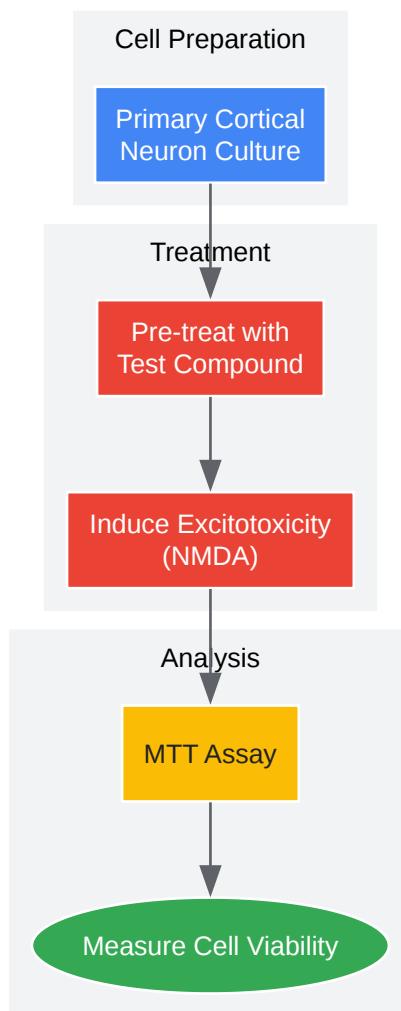
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Figure 2. Workflow of the neuroprotection assay.

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